molecular formula C20H21N3O2S B4522031 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B4522031
M. Wt: 367.5 g/mol
InChI Key: BCFBOIVTDGOIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-methyl-3-phenylpropyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is 367.13544809 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyridazin-3-one Derivatives A general route was established for synthesizing a novel class of pyridazin-3-one derivatives, demonstrating the compound's utility in creating fused azines and other complex molecules. This synthesis pathway is significant for developing novel chemical entities with potential applications in pharmaceuticals and materials science (Ibrahim & Behbehani, 2014).

Antimicrobial and Antitumor Activities Research into novel thieno[2,3-c]pyridazines revealed their potential as antimicrobial agents, indicating the broader applicability of related compounds in developing new antibiotics. This underscores the importance of such compounds in medicinal chemistry and drug discovery processes (Al-Kamali et al., 2014).

Biological Activities and Applications

Cardiotonic Agents Derivatives of pyridazinone, including those structurally related to N-(1-methyl-3-phenylpropyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, have been identified as potent cardiotonic agents, suggesting their utility in developing new treatments for heart conditions (Robertson et al., 1986).

Antioxidant and Antimicrobial Properties Studies have shown the synthesis and significant antioxidant properties of derivatives, highlighting the compound's relevance in creating therapeutics with antioxidant capabilities. Such properties are crucial for developing treatments for diseases associated with oxidative stress (Gopi & Dhanaraju, 2020).

Materials Science Applications

Enzyme Immobilization in Conducting Polymers The compound and its derivatives have applications in materials science, such as the immobilization of enzymes in conducting polymer matrices. This has implications for biosensor development and other biotechnological applications, demonstrating the compound's versatility beyond pharmaceuticals (Cil et al., 2007).

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-15(9-10-16-6-3-2-4-7-16)21-19(24)14-23-20(25)12-11-17(22-23)18-8-5-13-26-18/h2-8,11-13,15H,9-10,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBOIVTDGOIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
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2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
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2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
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2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Reactant of Route 5
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2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Reactant of Route 6
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2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

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